Triethanolamine benzoate

Description

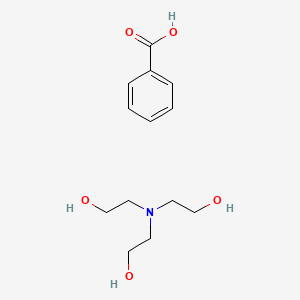

Triethanolamine benzoate is a chemical compound formed by the neutralization of benzoic acid with triethanolamine. It is widely utilized in pharmaceutical, cosmetic, and industrial formulations due to its dual functionality as a preservative and pH-adjusting agent. Structurally, it combines the aromatic benzoate anion with the alkanolamine cation, enabling solubility in both aqueous and organic matrices .

In coordination chemistry, this compound serves as a co-ligand in synthesizing polynuclear metal clusters. For example, it participates in forming FeIII2Dy2 coordination clusters, where it stabilizes lanthanide (Dy) and transition metal (Fe) ions in monocapped square antiprismatic and octahedral geometries, respectively. These clusters exhibit unique magnetic properties due to Fe–Fe and Dy–Dy distances of ~3.211 Å .

In industrial applications, this compound is employed in antifreeze formulations in Japan, where triethanolamine acts as a neutralizing base to enhance compatibility with hard water . Its preservative efficacy is also leveraged in topical gels and hydrogels, often paired with carbomer polymers for mucoadhesive properties .

Properties

CAS No. |

13090-86-3 |

|---|---|

Molecular Formula |

C13H21NO5 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

benzoic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C7H6O2.C6H15NO3/c8-7(9)6-4-2-1-3-5-6;8-4-1-7(2-5-9)3-6-10/h1-5H,(H,8,9);8-10H,1-6H2 |

InChI Key |

LBCOWMYTAXJNER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine benzoate can be synthesized through the esterification reaction between triethanolamine and benzoic acid. The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

C6H5COOH+N(CH2CH2OH)3→C6H5COOCH2CH2N(CH2CH2OH)2+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in triethanolamine can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives and aldehydes.

Reduction: Formation of triethanolamine derivatives and simpler alcohols.

Substitution: Formation of substituted benzoate compounds.

Scientific Research Applications

Triethanolamine benzoate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in biochemical assays and as a buffer in biological experiments.

Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.

Industry: Applied in the production of cosmetics, personal care products, and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of triethanolamine benzoate involves its ability to act as a surfactant and emulsifier. The triethanolamine component can interact with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various compounds. The benzoate group contributes to the compound’s antimicrobial properties, making it effective in preserving formulations.

Comparison with Similar Compounds

Benzoate Derivatives

Sodium Benzoate

- Structure : Sodium salt of benzoic acid.

- Applications : Preservative in food, cosmetics (e.g., EHO-85 hydrogel), and pharmaceuticals. Acts by inhibiting microbial growth via acidic pH disruption .

- pKa : 4.2 (similar to benzoic acid), making it effective in weakly acidic environments .

- Limitations: Less effective in neutral-to-alkaline formulations compared to Geogard Ultra (a blend of gluconolactone and sodium benzoate) .

Benzyl Benzoate

- Structure : Ester of benzyl alcohol and benzoic acid.

- Applications: Fragrance component (balsamic/almond notes), topical scabicide, and solvent in ulcerative colitis formulations .

- Efficacy : Superior lipid solubility enhances skin penetration but may cause irritation in high concentrations .

Methyl Benzoate and Hexyl Benzoate

- Structure : Methyl/hexyl esters of benzoic acid.

- Applications: Fragrance agents in cosmetics; methyl benzoate mimics cananga odor, while hexyl benzoate provides woody-green notes .

- Thermal Stability: Higher volatility compared to triethanolamine benzoate, limiting use in high-temperature processes .

Triethanolamine-Based Compounds

Triethanolamine Salicylate

- Structure: Neutralization product of salicylic acid and triethanolamine.

- Applications : Anti-inflammatory gels; salicylate’s lower pKa (3.0) enhances proton donation in acidic environments compared to benzoate derivatives .

Triethanolamine in Antifreeze

- Role: Neutralizing agent in Japanese antifreeze formulations, replacing traditional amines to reduce carcinogenic byproduct risks .

Functional Comparison Table

Q & A

Basic: What experimental methods are recommended to determine the purity of triethanolamine benzoate in pharmaceutical formulations?

Answer:

The purity of this compound can be assessed using acid-base titration with standardized hydrochloric acid (HCl). This aligns with pharmacopeial methods outlined in the U.S. Pharmacopeia, which specify volumetric analysis for amine-containing compounds. Additionally, high-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify impurities, ensuring compliance with regulatory thresholds . For formulations, differential scanning calorimetry (DSC) may verify crystalline purity by comparing melting points to reference standards.

Advanced: How can researchers characterize the thermal decomposition pathways of this compound under controlled oxygen environments?

Answer:

Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) is critical for identifying decomposition products (e.g., nitrogen oxides, CO, benzoic acid derivatives) under varying oxygen levels. Gas chromatography-mass spectrometry (GC-MS) further quantifies volatile byproducts. Experimental designs should include inert (N₂) and oxidative (O₂) atmospheres to model real-world stability. Reference decomposition kinetics using Arrhenius equations to predict shelf-life under storage conditions .

Basic: What are the key considerations for ensuring the stability of this compound in semi-solid formulations like gels?

Answer:

Stability hinges on pH control (ideally 6.5–8.5) and compatibility with excipients. For example, in Carbopol-based gels, this compound acts as a neutralizing agent. Use preservatives like methyl/propyl hydroxy benzoate to prevent microbial growth. Accelerated stability studies (40°C/75% RH for 6 months) combined with rheological assessments (viscometry) can monitor phase separation or viscosity changes .

Advanced: How do solvent polarity and Hansen solubility parameters (HSP) influence the solubility and formulation efficacy of this compound in non-aqueous systems?

Answer:

HSP coordinates (δD, δP, δH) predict solubility in solvents like ethyl benzoate or triethanolamine. Experimental protocols involve dissolving the compound in 27+ solvents with known HSP values, followed by turbidity measurements. Statistical tools (e.g., HSPiP software) map solubility spheres, identifying optimal solvents for transdermal or topical delivery systems. Cross-reference with molecular dynamics simulations to validate solvent interactions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of aerosols by working in fume hoods. For spills, adsorb with silica gel or acidic binders, followed by dilution with water to prevent environmental contamination. Monitor pH during neutralization to avoid exothermic reactions. Document first-aid measures for skin/eye exposure (flush with water for 15 minutes) per SDS guidelines .

Advanced: How can researchers reconcile conflicting toxicological data on this compound’s dermal absorption and systemic effects?

Answer:

Conduct in vitro permeation studies using Franz diffusion cells with human skin models. Compare absorption rates under occluded vs. non-occluded conditions. Pair with in vivo biomarker analysis (e.g., plasma LC-MS for benzoate metabolites). Address contradictions by contextualizing exposure duration and concentration thresholds from occupational studies. Cross-reference with MEDITEXT acute exposure data to refine risk assessments .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Answer:

Near-infrared (NIR) and far-infrared spectroscopy identify functional groups (e.g., -OH, C=O). X-ray diffraction (XRD) resolves crystalline structure, while nuclear magnetic resonance (NMR) (¹H/¹³C) maps molecular connectivity. For dynamic interactions, Raman spectroscopy tracks hydrogen bonding between triethanolamine and benzoate moieties .

Advanced: What strategies optimize the synthesis of this compound to minimize ester hydrolysis during production?

Answer:

Control reaction pH (8–9) and temperature (≤60°C) to prevent hydrolysis. Use anhydrous solvents (e.g., ethanol) under nitrogen atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and quench with citric acid. Post-synthesis, employ lyophilization to stabilize the product. Validate purity using mass spectrometry (ESI-MS) to detect hydrolyzed byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.